molecular formula C22H18O7 B13846904 1-Pyrenyl-d9 ss-D-Glucopyranosiduronic Acid; 1-Hydroxypyrene-d9 Glucuronide

1-Pyrenyl-d9 ss-D-Glucopyranosiduronic Acid; 1-Hydroxypyrene-d9 Glucuronide

Cat. No.: B13846904
M. Wt: 403.4 g/mol
InChI Key: BUCREAQPYGLZLI-NEEJLFHISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Hydroxypyrene-d9 Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.

    Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.

    Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1-Hydroxypyrene-d9 Glucuronide is unique due to its stable and specific nature as a metabolite of pyrene. Similar compounds include other glucuronide conjugates of PAHs, such as:

    1-Hydroxypyrene Glucuronide: The non-deuterated form of the compound.

    1-Hydroxybenzo[a]pyrene Glucuronide: Another glucuronide conjugate of a different PAH.

    1-Hydroxychrysene Glucuronide: A glucuronide conjugate of chrysene, another PAH.

These compounds share similar metabolic pathways but differ in their specific PAH precursors and the resulting glucuronide conjugates .

Properties

Molecular Formula

C22H18O7

Molecular Weight

403.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

BUCREAQPYGLZLI-NEEJLFHISA-N

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])[2H]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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